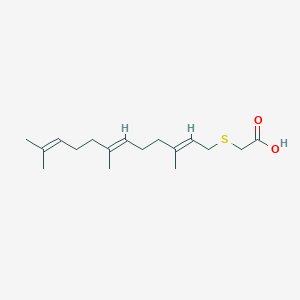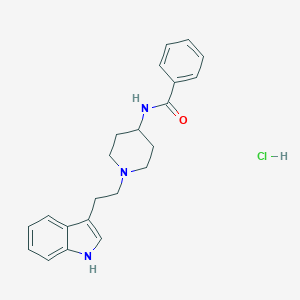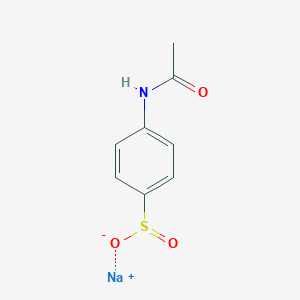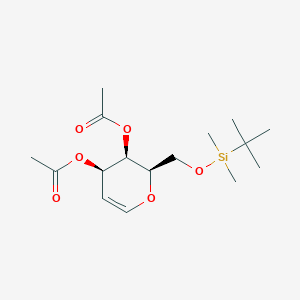
3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a carbohydrate derivative that has been synthesized through various methods and has been studied extensively for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal is not well understood. However, it is believed that this compound may act as a protecting group for carbohydrates, preventing unwanted reactions and allowing for selective modification of specific carbohydrate molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal are not well studied. However, it is believed that this compound may have potential therapeutic applications due to its ability to modify carbohydrates, which play a crucial role in many biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal in lab experiments is its ability to protect carbohydrates from unwanted reactions. This compound also allows for selective modification of specific carbohydrate molecules, which can be useful in studying the role of carbohydrates in different biological processes. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the use of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal in scientific research. One potential direction is the development of new methods for the synthesis of this compound, which could lead to more efficient and cost-effective production. Another direction is the study of the potential therapeutic applications of this compound, particularly in the field of glycosylated natural products. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal is a unique carbohydrate derivative that has been extensively studied for its potential applications in different fields. Its ability to protect carbohydrates from unwanted reactions and allow for selective modification of specific carbohydrate molecules makes it a valuable tool in scientific research. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal can be achieved through several methods, including the reaction of 3,4-Di-O-acetyl-d-galactal with tert-butyldimethylsilyl chloride in the presence of a base. This reaction results in the formation of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal as a white solid. Other methods of synthesis include the use of different protecting groups and reagents.
Wissenschaftliche Forschungsanwendungen
3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal has been used extensively in scientific research for its potential applications in different fields. One of the most significant applications of this compound is in the field of carbohydrate chemistry, where it has been used to study the synthesis and modification of carbohydrates. It has also been used in the synthesis of glycosylated natural products, which have potential therapeutic applications.
Eigenschaften
CAS-Nummer |
136656-49-0 |
|---|---|
Produktname |
3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal |
Molekularformel |
C16H28O6Si |
Molekulargewicht |
344.47 g/mol |
IUPAC-Name |
[(2R,3R,4R)-3-acetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C16H28O6Si/c1-11(17)21-13-8-9-19-14(15(13)22-12(2)18)10-20-23(6,7)16(3,4)5/h8-9,13-15H,10H2,1-7H3/t13-,14-,15-/m1/s1 |
InChI-Schlüssel |
HSYXDFIWVSUKFT-RBSFLKMASA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC(=O)C)CO[Si](C)(C)C(C)(C)C |
SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
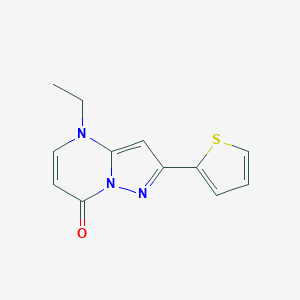
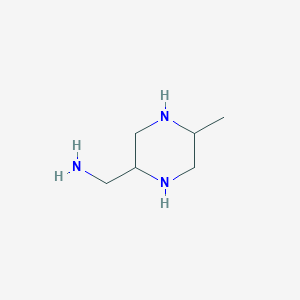
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)



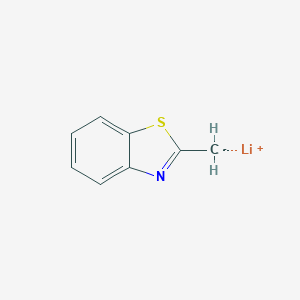
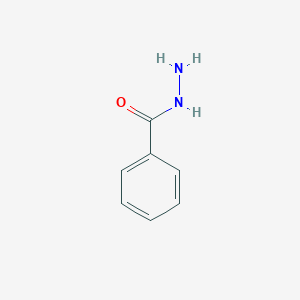
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

